
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2O2. It is a derivative of cyclopropanecarboxylic acid and contains a piperazine ring substituted with a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with 4-methylpiperazine. The reaction is carried out in the presence of an acid binding agent to facilitate the formation of the desired product . The reaction conditions often include heating and stirring the mixture to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
作用機序
The mechanism of action of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another compound containing a piperazine ring and used in organic synthesis.
Cyclopropanecarboxylic acid, 1-(4-methyl-1-piperazinyl)-: A similar compound with a cyclopropane ring and piperazine substitution.
Uniqueness
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride is unique due to its specific structure, which combines a cyclopropane ring with a methyl-substituted piperazine. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C9H18Cl2N2O2 |
|---|---|
分子量 |
257.15 g/mol |
IUPAC名 |
1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13;;/h2-7H2,1H3,(H,12,13);2*1H |
InChIキー |
PJWJSGAKAWCFQP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2(CC2)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


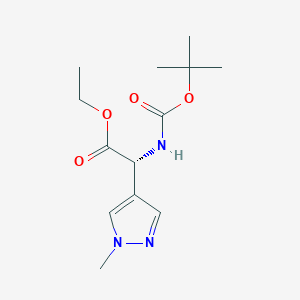
![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)

![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
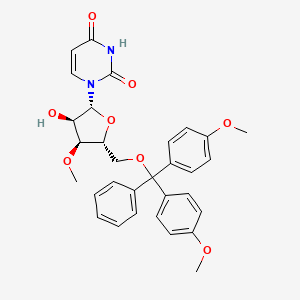


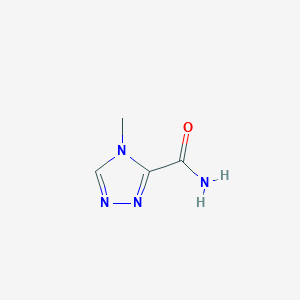
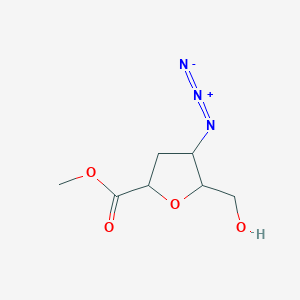
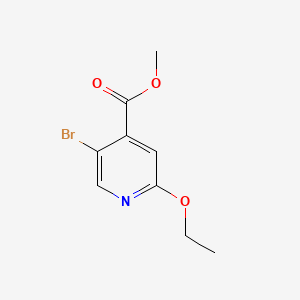

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
